![molecular formula C25H25ClN2O5 B2424321 7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893344-88-2](/img/structure/B2424321.png)
7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H25ClN2O5 and its molecular weight is 468.93. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials
Research on π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which share structural motifs with the compound , indicates their potential application in electronic devices due to strong photoluminescence and good photochemical stability. These materials have been investigated for their suitability in electronic applications, highlighting the broader category of chromeno[2,3-c]pyrrole derivatives as candidates for optoelectronic materials (T. Beyerlein & B. Tieke, 2000).
Heterocyclic Compound Synthesis
Research into β-ketoamide derivatives, including the use of morpholine, points to the utility of related chemical structures in synthesizing heterocyclic compounds. These synthetic pathways offer routes to diverse pyrone and pyrano[3,2-c]chromeno-2,5-dione derivatives, suggesting that compounds like 7-Chloro-1-(2-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may serve as key intermediates in the synthesis of novel heterocyclic molecules (V. Nejadshafiee et al., 2013).
Biodegradable Polymers
The development of biodegradable polyesteramides incorporating morpholine-2,5-dione derivatives indicates the potential of incorporating similar dione structures into polymers for biomedical applications. These polymers have been tailored with functional groups to enhance their utility in medical and pharmaceutical applications, suggesting that related compounds could be explored for similar purposes (P. J. I. Veld et al., 1992).
Electron Transport Materials
A study on n-type conjugated polyelectrolytes using diketopyrrolopyrrole (DPP) backbones for electron transport layers in polymer solar cells showcases the relevance of pyrrole-dione derivatives in improving the efficiency of organic photovoltaics. This suggests the possibility of employing compounds with similar structural features to enhance electronic properties in solar cell applications (Lin Hu et al., 2015).
Anti-Cancer Therapeutics
Pyrrole derivatives have been synthesized and evaluated as inhibitors of protein kinases, indicating their potential in cancer therapy. Studies show that certain pyrrole derivatives can act as competitive inhibitors and antioxidants, contributing to their anti-inflammatory, proapoptotic, and antitumor activity. This highlights the medicinal chemistry applications of pyrrole-dione derivatives in developing new therapeutics (H. Kuznietsova et al., 2019).
properties
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O5/c1-31-19-6-3-2-5-17(19)22-21-23(29)18-15-16(26)7-8-20(18)33-24(21)25(30)28(22)10-4-9-27-11-13-32-14-12-27/h2-3,5-8,15,22H,4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILABGNOVQFWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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